(R)-3-Amino-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related optically active amino acids involves several steps, including optical resolution and preferential crystallization. For instance, the preparation of threo-2-amino-3-hydroxy-3-phenylpropanoic acid was achieved by resolving a racemic mixture using specific resolving agents, followed by hydrolysis to obtain the desired enantiomers . Similarly, the synthesis of optically active 2-amino-2-methyl-3-phenylpropanoic acid was accomplished by resolving the racemic mixture with cinchonidine, followed by O-tosylation and reduction to yield the target compounds . These methods are indicative of the approaches that could be applied to synthesize (R)-3-Amino-2-methylpropanoic acid.
Molecular Structure Analysis
The molecular structure of (R)-3-Amino-2-methylpropanoic acid would consist of an amino group and a methyl group attached to a central carbon atom, which is also connected to a carboxylic acid group. The presence of a chiral center at the carbon atom bearing the amino group gives rise to its optical activity. The studies on related compounds involve analyzing the racemic structures and their behavior during crystallization, which is essential for understanding the resolution process and the properties of the enantiomers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include resolution of racemic mixtures, hydrolysis, O-tosylation, and reduction. These reactions are carefully chosen to preserve the chirality of the compounds and to ensure high optical purity. The reactions are also designed to be scalable and practical for potential industrial applications, as seen in the enantioselective synthesis of other chiral amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-Amino-2-methylpropanoic acid and related compounds are influenced by their molecular structure. The presence of an amino group can lead to the formation of zwitterions at certain pH levels, and the chiral center can result in specific interactions with other chiral substances. The potentiometric titration study of related compounds provides insights into their complexation behavior in aqueous solutions, which is relevant for understanding the solubility and stability of (R)-3-Amino-2-methylpropanoic acid .
Scientific Research Applications
Medical Imaging and Brain Tumor Detection : The synthesis and evaluation of (R)-3-Amino-2-methylpropanoic acid derivatives for medical imaging, particularly PET radioligands, have been a significant area of research. These derivatives, such as (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP), have been studied for their potential in imaging brain tumors. Research indicates that these compounds can enter cells via amino acid transport systems and have demonstrated high tumor to normal brain ratios in vivo, suggesting their effectiveness in tumor detection (Yu et al., 2010).
Synthesis and Stereochemistry Studies : The compound has been utilized in the synthesis and stereochemistry analysis of various organic compounds. For instance, its use in the synthesis and resolution of different stereoisomers has been documented, providing insights into the stereochemistry of catabolism of the DNA base thymine and the anti-cancer drug 5-fluorouracil (Gani, Hitchcock, & Young, 1985).
Polymer and Material Science : In the field of polymer and material science, (R)-3-Amino-2-methylpropanoic acid derivatives have been studied for their optical properties. Theoretical studies on the absorption and circular dichroic (CD) spectra of helical structures of poly(β-amino acids) including (R)-3-Amino-2-methylpropanoic acid have been conducted, providing insights into the material's behavior in various applications (Bode & Applequist, 1997).
Biological and Biochemical Research : Its application extends to biological and biochemical research as well. For example, research on (R)-3-Amino-2-methylpropanoic acid derivatives has contributed to understanding the biological significance and synthesis of α,β-diamino acids, which play a role in various biological processes and have therapeutic uses (Viso et al., 2011).
Chiral Synthesis and Pharmacology : The compound is also instrumental in the stereoselective synthesis of pharmaceuticals. For instance, it has been used in the asymmetric synthesis of various amino acids, contributing to the development of enantiomerically pure pharmaceutical compounds (Avenoza et al., 2000).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storing the compound, and procedures for dealing with spills or exposure.
Future Directions
This involves discussing potential future research involving the compound. It may include possible applications, modifications, or reactions of the compound that have not yet been explored.
properties
IUPAC Name |
(2R)-3-amino-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHPKSFMDHPSNR-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420079 | |
Record name | (R)-3-Amino-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-beta-Aminoisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(R)-3-Amino-2-methylpropanoic acid | |
CAS RN |
2140-95-6 | |
Record name | (-)-β-Aminoisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Baiba, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-3-Amino-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAIBA, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE05FIB1LR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (R)-beta-Aminoisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002299 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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